6-[(2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-2,4,5-TRICHLOROPYRIDINE-3-CARBONITRILE
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Overview
Description
6-[(2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-2,4,5-TRICHLOROPYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a benzyloxyphenyl group, a hydrazine moiety, and a trichloropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-2,4,5-TRICHLOROPYRIDINE-3-CARBONITRILE typically involves multiple steps:
Formation of the Benzyloxyphenyl Hydrazine Intermediate: This step involves the reaction of 4-benzyloxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Cyclization and Chlorination: The hydrazone is then subjected to cyclization with 2,4,5-trichloropyridine-3-carbonitrile under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction: The hydrazine moiety can be reduced to form amines.
Substitution: The trichloropyridine ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism by which 6-[(2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-2,4,5-TRICHLOROPYRIDINE-3-CARBONITRILE exerts its effects is likely related to its ability to interact with specific molecular targets. The benzyloxyphenyl group may facilitate binding to hydrophobic pockets in proteins, while the hydrazine moiety can form hydrogen bonds or covalent interactions with active site residues. The trichloropyridine ring may enhance binding affinity through halogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Shares the benzyloxyphenyl group but lacks the hydrazine and trichloropyridine moieties.
N-((4-(Benzyloxy)phenyl)methylidene)-4-fluoroaniline: Contains a similar benzyloxyphenyl group and a hydrazine moiety but differs in the substitution pattern and the presence of a fluorine atom.
Uniqueness
6-[(2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-2,4,5-TRICHLOROPYRIDINE-3-CARBONITRILE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trichloropyridine ring, in particular, sets it apart from other similar compounds, providing opportunities for unique interactions and applications.
Properties
IUPAC Name |
2,4,5-trichloro-6-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N4O/c21-17-16(10-24)19(23)26-20(18(17)22)27-25-11-13-6-8-15(9-7-13)28-12-14-4-2-1-3-5-14/h1-9,11H,12H2,(H,26,27)/b25-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLUYGJXDDDKFR-OPEKNORGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=C(C(=C(C(=N3)Cl)C#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=C(C(=C(C(=N3)Cl)C#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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